3-Fluoro-6-methoxypyridazine
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Biology
Heterocyclic compounds are a cornerstone of chemical biology, playing a crucial role in the development of new therapeutic agents and research tools. Their structural diversity and ability to engage in a wide array of intermolecular interactions make them ideal scaffolds for designing molecules that can selectively interact with biological targets. Many approved drugs and natural products feature heterocyclic cores, underscoring their importance in the field.
The Pyridazine (B1198779) Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govtandfonline.comsemanticscholar.org This designation stems from its ability to serve as a versatile framework for the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govtandfonline.comscholarsresearchlibrary.com The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, contribute to its favorable interactions with biological targets. nih.gov
Strategic Rationale for Fluorination and Methoxylation in Pyridazine Scaffolds
The strategic incorporation of fluorine and methoxy (B1213986) groups into pyridazine scaffolds is a key strategy in modern drug design.
Fluorination: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. mdpi.comresearchgate.net This is attributed to the high electronegativity and small size of the fluorine atom. mdpi.comresearchgate.net The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation and alter the electronic properties of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. acs.org
Methoxylation: The methoxy group, on the other hand, can modulate a compound's solubility, lipophilicity, and reactivity. ontosight.ai By influencing these properties, the methoxy group can play a critical role in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Contextualizing 3-Fluoro-6-methoxypyridazine within Modern Drug Discovery Paradigms
This compound emerges as a compound of interest within modern drug discovery paradigms that emphasize the rational design of molecules with tailored properties. The combination of a pyridazine core with both a fluorine atom and a methoxy group represents a deliberate effort to harness the synergistic benefits of these functionalities. The fluorine substituent is expected to enhance metabolic stability and target engagement, while the methoxy group can fine-tune the compound's physicochemical properties for optimal biological performance. This strategic combination makes this compound a valuable building block for the synthesis of novel therapeutic agents.
Research Landscape and Knowledge Gaps for this compound and Related Analogues
The research landscape for this compound indicates its primary role as a versatile synthetic intermediate. It is utilized in the creation of more complex molecules with potential therapeutic applications, such as in the development of piperazine (B1678402) derivatives for allergic conditions. While methods for its synthesis, typically involving the fluorination of a 6-methoxypyridazine precursor, are established, a comprehensive understanding of its own biological activity profile remains an area with knowledge gaps. Further research is needed to fully elucidate the intrinsic pharmacological properties of this compound and to explore the full range of its potential applications in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-6-methoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJOYRAZBSRCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 6 Methoxypyridazine and Its Analogues
General Approaches for Pyridazine (B1198779) Core Construction
The foundational step in synthesizing many complex heterocyclic compounds is the construction of the core ring structure. For pyridazines, this often involves the formation of a six-membered ring containing two adjacent nitrogen atoms, typically through the reaction of a hydrazine (B178648) derivative with a 1,4-dicarbonyl compound or its equivalent. wikipedia.org
Cyclization reactions are a cornerstone of heterocyclic synthesis. The most common route to the pyridazine core involves the condensation of hydrazines with 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. wikipedia.org A classic example is the preparation of the parent pyridazine heterocycle from maleic hydrazide. wikipedia.org
Another powerful method involves the cyclocondensation of various precursors. For instance, the reaction between 2-[(aryl)(chloroacetyl)hydrazono]-2-cyanoacetamides in the presence of pyridine (B92270) can lead to the formation of N-arylpyridazinones, demonstrating a ring closure between the C4 and C5 positions. thieme-connect.de Similarly, fluorinated building blocks can be used in cyclocondensation reactions. The use of fluoromaleic anhydrides with hydrazine is a known method for preparing fluorinated pyridazines. sioc-journal.cn
More recent strategies have focused on developing novel cyclization pathways. For example, a zinc-catalyzed aza-Barbier reaction followed by an intramolecular Michael addition has been used to prepare fluorinated tetrahydropyridazine scaffolds from simple fluorinated hydrazones. nih.gov This methodology highlights the synthesis of fluorinated cyclic β-amino acids that serve as peptidomimetics. nih.gov
Table 1: Examples of Cyclization Reactions for Pyridazine Scaffolds
| Starting Materials | Reaction Type | Product Scaffold | Reference |
| 1,4-Diketones/4-Ketoacids + Hydrazines | Condensation/Cyclization | Dihydropyridazine/Pyridazine | wikipedia.org |
| Fluoromaleic Anhydrides + Hydrazine | Cyclocondensation | Fluorinated Pyridazine | sioc-journal.cn |
| Fluorinated Hydrazones | Aza-Barbier/Intramolecular Michael Addition | Fluorinated Tetrahydropyridazine | nih.gov |
| 2-[(aryl)(chloroacetyl)hydrazono]-2-cyanoacetamides | Cyclocondensation | N-arylpyridazinone | thieme-connect.de |
Condensation reactions are fundamental to building heterocyclic rings, often involving the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or one-pot manner. acsgcipr.org While the Hantzsch synthesis is a well-known multi-component condensation reaction for producing dihydropyridines, similar principles apply to the synthesis of other nitrogen-containing heterocycles. alfa-chemistry.combeilstein-journals.orgorganic-chemistry.org The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org
In the context of pyridazine synthesis, the key condensation step is the reaction of a hydrazine with a 1,4-dicarbonyl functionality. This reaction forms the N-N bond and the two C-N bonds necessary to close the six-membered ring. wikipedia.org The initial product is often a dihydropyridazine, which may require a subsequent oxidation step to achieve the aromatic pyridazine ring. baranlab.org
The versatility of condensation reactions allows for the incorporation of various substituents. For instance, a method for synthesizing diversely substituted 3-fluoropyridines involves a photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate. acs.org This approach combines the assembly of the core structure with the introduction of the fluorine atom in a streamlined process.
Targeted Introduction of Fluorine Substituents
Introducing fluorine onto a pre-formed pyridazine ring is a common and powerful strategy. This allows for late-stage functionalization and the synthesis of a diverse range of analogues from a common intermediate.
Direct C-H fluorination represents an efficient approach to synthesizing fluorinated heterocycles by avoiding the need for pre-functionalized substrates. A notable method for the site-selective fluorination of diazines, including pyridazines, utilizes commercially available silver(II) fluoride (B91410) (AgF₂). sigmaaldrich.comnih.gov This reaction proceeds rapidly at ambient temperature and demonstrates high selectivity for the C-H bond adjacent to a ring nitrogen atom. sigmaaldrich.comnih.gov The mild conditions of this protocol make it suitable for fluorinating medicinally relevant compounds. sigmaaldrich.com The mechanism is inspired by classic amination reactions, adapting the pathway for selective fluorination. nih.gov
Table 2: Direct C-H Fluorination of Diazines
| Reagent | Substrate Class | Key Features | Reference |
| Silver(II) Fluoride (AgF₂) | Pyridines and Diazines | Ambient temperature, 1-hour reaction time, exclusive selectivity for C-H bond adjacent to nitrogen. | sigmaaldrich.comnih.gov |
Halogen exchange (HALEX) reactions are a widely used method for introducing fluorine into aromatic and heteroaromatic systems. This nucleophilic aromatic substitution typically involves replacing a chlorine or bromine atom with fluorine using a fluoride salt. The reactivity of the pyridazine nucleus, which lacks any "unactivated" ring carbons with respect to nucleophilic attack, makes it well-suited for such substitution reactions. thieme-connect.de
The synthesis of fluorinated diazines via halogen exchange of the corresponding chlorodiazines is a well-established protocol. dntb.gov.ua Various fluoride sources can be employed, including alkali metal fluorides (e.g., KF, CsF) and phosphonium (B103445) fluorides like tetrabutylphosphonium (B1682233) hydrogendifluoride. dntb.gov.ua For the synthesis of 3-Fluoro-6-methoxypyridazine, a plausible route would involve the halogen exchange of a precursor such as 3-chloro-6-methoxypyridazine (B157567). The synthesis of related structures, like 3-amino-6-methoxypyridazine (B1266373) from 3-amino-6-chloropyridazine (B20888) using sodium methoxide (B1231860), demonstrates the high reactivity of the C6 position towards nucleophilic substitution, a principle that also applies to fluorination. chemicalbook.comgoogle.com
Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful tool for constructing six-membered rings with controlled stereochemistry. libretexts.org In heterocyclic synthesis, inverse-electron-demand Diels-Alder reactions are particularly useful for constructing pyridine and pyridazine rings. baranlab.orgacsgcipr.org This approach involves an electron-poor diene, such as a 1,2,4-triazine (B1199460) or a substituted pyridazine itself, reacting with an electron-rich dienophile. acsgcipr.orgmdpi.com
The initial cycloaddition adduct often undergoes a retro-Diels-Alder reaction to extrude a small, stable molecule (like N₂), resulting in the formation of the aromatic ring. acsgcipr.org While direct examples of synthesizing this compound via this method are not prominent, the strategy is applicable for creating complex, substituted fluoropyridazines. For instance, intramolecular Diels-Alder reactions of pyridazines bearing alkyne side chains have been shown to afford fused benzonitriles, demonstrating the viability of the pyridazine ring as a diene component. mdpi.com By using fluorinated dienophiles or dienes, this synthetic strategy can be adapted to produce a wide array of fluorinated pyridazine analogues. youtube.com
Selective Introduction of Methoxy (B1213986) Substituents
The introduction of a methoxy group onto the pyridazine ring is a critical step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions on a dihalo-pyridazine precursor. The success of this approach hinges on the ability to control the regioselectivity of the methoxylation process.
Nucleophilic aromatic substitution (SNAr) is the primary method for introducing a methoxy group onto a pyridazine ring. This reaction involves the attack of a methoxide source, most commonly sodium methoxide (NaOMe), on an electron-deficient halo-pyridazine. The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates SNAr reactions.
The general mechanism involves two main steps:
Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridazine ring and onto the nitrogen atoms.
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻ or F⁻).
The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or methanol (B129727) itself being commonly employed to facilitate the reaction.
Achieving regioselectivity is paramount when starting from a precursor like 3-fluoro-6-chloropyridazine. The goal is to selectively substitute the chlorine atom at the C6 position with a methoxy group while retaining the fluorine atom at the C3 position.
Several factors govern this selectivity:
Leaving Group Ability in SNAr: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net
Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, which would suggest that the C-Cl bond is easier to break. quora.com However, as the C-X bond cleavage is not the rate-limiting step, this factor is less influential than the electrophilicity of the carbon atom.
Electronic Effects of the Pyridazine Ring: The nitrogen atoms in the pyridazine ring are electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack. The positions ortho and para to the nitrogen atoms (C3 and C6) are particularly activated. In 3-fluoro-6-chloropyridazine, both C3 and C6 are activated.
Modular and Diversification Strategies for this compound Derivatives
Once this compound is synthesized, it serves as a valuable building block for creating a diverse library of derivatives. The remaining fluorine atom can be replaced via SNAr reactions, or if a chloro or bromo analogue is used, it can participate in palladium-catalyzed cross-coupling reactions.
The fluorine atom at the C3 position of this compound is activated for SNAr and can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. Common nucleophiles include amines, thiols, and alkoxides. The high electronegativity of fluorine makes the C3 position susceptible to attack, and fluoride is an excellent leaving group in this context. acs.org
These reactions are typically carried out in the presence of a base to deprotonate the nucleophile (if necessary) and are often performed in polar aprotic solvents at elevated temperatures. This strategy provides a modular approach to synthesize a wide range of 3-substituted-6-methoxypyridazines.
| Substrate | Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| This compound | Morpholine | 3-(Morpholin-4-yl)-6-methoxypyridazine | K₂CO₃, DMSO, 120 °C | High |
| This compound | Benzenethiol | 3-(Phenylthio)-6-methoxypyridazine | K₂CO₃, DMF, 100 °C | Good |
| This compound | Aniline | N-Phenyl-6-methoxypyridazin-3-amine | NaH, THF, 60 °C | Moderate |
Note: The data in this table is representative of typical SNAr reactions on related heteroaryl fluorides and is intended for illustrative purposes. acs.orgacsgcipr.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering another avenue for the diversification of pyridazine derivatives. For these reactions, a substrate like 3-chloro-6-methoxypyridazine is often preferred over the fluoro analogue due to the more favorable oxidative addition of palladium to the C-Cl bond.
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the halo-pyridazine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position. nih.gov
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~85% |
| 3-Chloro-6-methoxypyridazine | Thiophen-2-ylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | ~80% |
| 3-Chloro-6-methoxypyridazine | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | ~90% |
Note: The data in this table is representative of typical Suzuki-Miyaura reactions on related heteroaryl chlorides and is intended for illustrative purposes. nih.govresearchgate.net
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling a halo-pyridazine with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. It is a highly versatile method for synthesizing a wide array of N-aryl and N-heteroaryl amines. mdpi.comnih.gov
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-Chloro-6-methoxypyridazine | Piperidine (B6355638) | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | ~92% |
| 3-Chloro-6-methoxypyridazine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | ~88% |
| 3-Chloro-6-methoxypyridazine | tert-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | ~85% |
Note: The data in this table is representative of typical Buchwald-Hartwig amination reactions on related heteroaryl chlorides and is intended for illustrative purposes. mdpi.comnih.gov
Green Chemistry and Advanced Synthetic Techniques
Modern synthetic chemistry increasingly focuses on developing environmentally benign and efficient processes. In the context of pyridazine synthesis, several green chemistry approaches have been explored.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of pyridazine derivatives, microwave-assisted methods can significantly reduce reaction times (from hours to minutes) and often lead to higher yields and purer products compared to conventional heating. georgiasouthern.edursc.org This technique is applicable to both the initial formation of the pyridazine ring and its subsequent functionalization via SNAr or cross-coupling reactions.
One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple reaction steps are performed in a single reaction vessel without isolating intermediates ("one-pot" synthesis) can greatly improve efficiency, reduce waste, and save time and resources. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are particularly attractive from a green chemistry perspective. While specific MCRs for this compound are not widely reported, the development of such strategies for related pyridazine structures is an active area of research. nih.gov These approaches minimize solvent usage and purification steps, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyridazine derivatives, has been an area of active investigation. nih.gov
The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. A plausible precursor for this transformation is 3,6-difluoropyridazine (B1360292). The selective substitution of one fluorine atom with a methoxy group can be achieved by reacting 3,6-difluoropyridazine with sodium methoxide. Microwave irradiation can significantly enhance the rate of this substitution reaction.
The efficiency of microwave-assisted synthesis is demonstrated in analogous reactions involving other heterocyclic systems. For instance, the amination of 6-chloropurine (B14466) derivatives under microwave irradiation showed significantly higher yields (72-83%) and drastically reduced reaction times (10 minutes) compared to conventional heating (16 hours, 58-75% yield). organic-chemistry.org Similarly, microwave-assisted nucleophilic substitution of alkyl halides and tosylates with various nucleophiles in aqueous media has been shown to be a rapid and efficient method, avoiding the need for phase-transfer catalysts. crdeepjournal.org
A representative protocol for the microwave-assisted synthesis of a 3-alkoxy-6-fluoropyridazine analogue is outlined below:
Reactants : 3,6-Dihalopyridazine and an appropriate alcohol/alkoxide.
Solvent : A polar solvent capable of efficient microwave absorption, such as ethanol (B145695) or dimethylformamide (DMF).
Base : A suitable base to facilitate the reaction, if starting from an alcohol (e.g., potassium carbonate).
Microwave Conditions : Controlled temperature (e.g., 100-150 °C) and irradiation power for a short duration (e.g., 5-30 minutes).
The table below summarizes typical conditions and outcomes for microwave-assisted nucleophilic substitution on halo-heterocycles, which can be considered analogous to the synthesis of this compound.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 6-Chloropurine derivative | Various amines | Ethanol | 120 | 10 | 72-83 |
| 1-Chloro-4-nitrobenzene | Phenoxides | Solvent-free | - | - | High |
| Alkyl halides/tosylates | NaN3, KSCN, NaSO2R | Water | - | - | Good to Excellent |
This table presents data from analogous reactions to illustrate the potential of microwave-assisted synthesis for this compound.
Phase-Transfer Catalysis in Pyridazine Derivatization
Phase-transfer catalysis (PTC) is a valuable methodology in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. acsgcipr.orgresearchgate.net This technique is particularly useful for reactions involving an organic substrate and an inorganic nucleophile, which often have poor mutual solubility. In the context of pyridazine chemistry, PTC can be effectively employed for nucleophilic aromatic substitution reactions to introduce various functional groups.
The synthesis of this compound from a dihalopyridazine precursor, such as 3-chloro-6-fluoropyridazine, with a methoxide source is a prime candidate for PTC. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophilic anion (e.g., methoxide) from the aqueous or solid phase into the organic phase containing the pyridazine substrate. crdeepjournal.org
The general mechanism for a PTC-mediated SNAr reaction involves the following steps:
The catalyst cation (Q+) forms an ion pair with the nucleophile anion (Nu-) in the aqueous phase (Q+Nu-).
This lipophilic ion pair migrates into the organic phase.
In the organic phase, the "naked" and highly reactive nucleophile attacks the electron-deficient pyridazine ring, displacing the leaving group.
The catalyst cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle.
This methodology offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often, the elimination of the need for anhydrous and expensive polar aprotic solvents.
The following table presents representative conditions for phase-transfer catalyzed nucleophilic substitution reactions on aromatic systems, which are analogous to the potential synthesis of this compound.
| Substrate | Nucleophile | Catalyst | Solvent System | Temperature | Yield |
| o-Chloronitrobenzene | Potassium phenoxide | Tetrabutylphosphonium bromide | Toluene (Solid-Liquid) | Reflux | High |
| Phenylacetonitrile | Alkyl halides | Quaternary ammonium salts | Organic/Aqueous | - | High |
| 2-Chloropyridines | Glutathione | - | Aqueous (enzymatic) | - | - |
This table provides data from analogous systems to demonstrate the applicability of phase-transfer catalysis in pyridazine derivatization.
Reactivity and Reaction Mechanisms of 3 Fluoro 6 Methoxypyridazine Derivatives
Chemical Transformations of the Pyridazine (B1198779) Ring System
The pyridazine ring is a 1,2-diazine, a class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of these electronegative nitrogen atoms significantly lowers the electron density of the aromatic ring, making it inherently electron-deficient. nih.gov This electronic characteristic is the primary driver of its reactivity.
Due to the electron-deficient nature of the diazine core, the pyridazine ring system in 3-Fluoro-6-methoxypyridazine is generally deactivated towards electrophilic aromatic substitution (SEAr). Electrophilic attack, if it occurs, typically requires harsh conditions and the resulting products are often formed in low yields. The nitrogen atoms withdraw electron density, making the ring carbons less attractive to electron-seeking electrophiles. amazonaws.com
Conversely, the low electron density makes the pyridazine ring highly susceptible to nucleophilic attack. researchgate.net Nucleophiles, which are electron-rich species, are attracted to the electron-poor carbon atoms of the ring. masterorganicchemistry.comyoutube.com This reactivity is fundamental to the functionalization of pyridazine derivatives and is the predominant pathway for their chemical transformations. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile attacks a ring carbon atom bearing a leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. imperial.ac.uk Subsequent expulsion of the leaving group restores the aromaticity of the ring.
Specific Reactivity of the Fluoro Group
The fluorine atom at the C-3 position is a key site of reactivity in this compound. Its high electronegativity further enhances the electron-deficient character of the attached carbon atom, making it a prime target for nucleophiles.
The fluoro group is an excellent leaving group in the context of nucleophilic aromatic substitution (SNAr) reactions, particularly on electron-deficient heteroaromatic systems like pyridazine. mdpi.com While the carbon-fluorine bond is intrinsically strong, the rate-determining step in an SNAr reaction is the initial attack by the nucleophile to form the stabilized Meisenheimer intermediate. The high electronegativity of fluorine strongly stabilizes this intermediate, thereby accelerating the reaction rate. nih.govacs.org Consequently, fluoro-substituted pyridazines and other diazines readily undergo SNAr reactions under mild conditions. nih.govacs.org
The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, illustrating the superior leaving group ability of fluoride (B91410) in these systems. nih.gov This high reactivity allows for the displacement of the fluoride in this compound by a wide array of nucleophiles.
Table 1: Examples of Nucleophiles in SNAr Reactions with Fluoro-Heterocycles
| Nucleophile Class | Specific Example | Product Type |
|---|---|---|
| O-Nucleophiles | Alkoxides (e.g., NaOMe), Phenoxides | Ethers |
| N-Nucleophiles | Amines, Anilines, Azoles | Amines, Azole derivatives |
| S-Nucleophiles | Thiolates (e.g., NaSPh) | Thioethers |
This table presents common nucleophiles known to displace fluoride from activated heteroaromatic rings, based on general reactivity patterns. nih.govacs.orgacgpubs.org
The general mechanism for the SNAr displacement of the fluoro group is a two-step addition-elimination process. The nucleophile attacks the C-3 carbon, breaking the π-bond and forming a tetrahedral intermediate (Meisenheimer complex). The negative charge is delocalized over the electron-deficient ring and stabilized by the nitrogen atoms. In the second step, the leaving group (fluoride ion) is expelled, and the aromatic π-system is reformed. imperial.ac.uknih.gov
Chemical Behavior of the Methoxy (B1213986) Group
The methoxy group at the C-6 position significantly influences the electronic landscape of the pyridazine ring, thereby affecting its reactivity and directing subsequent chemical modifications.
While the methoxy group can increase the electron density at certain positions, the overriding electron-poor nature of the ring still favors nucleophilic attack. The methoxy group can influence the regioselectivity of such attacks. For instance, in deprotonative metalation reactions of the analogous compound 3-chloro-6-methoxypyridazine (B157567), the use of a hindered lithium amide base results in deprotonation at the C-5 position. researchgate.net This suggests that the methoxy group, in concert with the adjacent nitrogen and the C-3 substituent, directs the metalation to this specific site. This C-H activation provides a route to introduce electrophiles at a position not typically susceptible to attack.
Regioselectivity and Chemoselectivity in Synthetic Modifications
The substitution pattern of this compound presents challenges and opportunities in terms of controlling the site of reaction (regioselectivity) and the preferential reaction of one functional group over another (chemoselectivity).
Regioselectivity : The regiochemical outcome of reactions is determined by the combined directing effects of the ring nitrogen atoms and the fluoro and methoxy substituents.
Nucleophilic Aromatic Substitution : Nucleophilic attack occurs almost exclusively at the C-3 position to displace the fluoro group, as this carbon is highly activated by both the adjacent nitrogen (N-2) and the fluorine itself.
Deprotonation/Metalation : As observed with the chloro-analog, C-H activation is likely to be directed to the C-5 position. researchgate.net This position is adjacent to the methoxy group and flanked by the two ring nitrogens, making its proton the most acidic on the ring. Subsequent reaction with an electrophile allows for selective functionalization at C-5.
Chemoselectivity : In molecules with multiple potential reaction sites, chemoselectivity is crucial. The high reactivity of the C-F bond in SNAr reactions often allows for its selective substitution in the presence of other functional groups. For instance, the displacement of a fluoride via SNAr can often be achieved under conditions mild enough to leave other groups, such as esters or even other halogens like chloride, intact. acs.orgnih.gov The relative reactivity of leaving groups in nucleophilic substitution on pyridines has been ranked as Br ≥ -OTf > -OSO₂F > -Cl, with fluoro groups generally being even more reactive than bromo groups in SNAr on electron-poor systems. nih.govnih.gov This predictable hierarchy enables the stepwise and controlled synthesis of more complex pyridazine derivatives.
Computational and Mechanistic Investigations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds. For derivatives of this compound, DFT studies are crucial for understanding their reactivity, especially in nucleophilic aromatic substitution (SNAr) reactions, which are a common transformation for such electron-deficient, halogenated systems. These computational approaches allow for the detailed exploration of reaction energy profiles, the identification of transient intermediates, and the characterization of transition state structures.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, thereby revealing the most probable reaction pathways. For this compound, the fluorine atom at the 3-position, activated by the electron-withdrawing pyridazine ring, is a prime site for nucleophilic attack. The methoxy group at the 6-position further influences the electronic distribution and reactivity of the ring.
While specific DFT studies on this compound are not extensively documented in the literature, valuable insights can be drawn from computational investigations of analogous fluorinated heteroaromatic systems, such as fluoropyridines. nih.gov These studies consistently show that SNAr reactions on electron-deficient, fluorine-bearing rings typically proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex as an intermediate. core.ac.uk
The generalized reaction pathway for the SNAr reaction of this compound with a nucleophile (Nu⁻) can be outlined as follows:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine substituent (C3), leading to the formation of a tetrahedral intermediate known as the Meisenheimer complex. This step is typically the rate-determining step of the reaction. The negative charge is delocalized over the electron-deficient pyridazine ring.
Fluoride Elimination: The Meisenheimer complex then eliminates the fluoride ion to restore the aromaticity of the ring, yielding the substituted product.
DFT calculations on related systems, such as the reaction of 2-fluoropyridine with various nucleophiles, have been used to calculate the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. nih.gov These calculations help in understanding the influence of different nucleophiles and solvent effects on the reaction pathway. For instance, computational studies on the SNAr reactions of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) have employed DFT to model the reaction pathways, identifying transition states and activation energies. researchgate.net The results from such studies indicate that electron-withdrawing groups stabilize the transition state, thus lowering the energy barrier for nucleophilic attack. researchgate.net
The following interactive data table summarizes representative findings from DFT studies on analogous SNAr reactions, which can be extrapolated to understand the reactivity of this compound.
| Analogous Reactant | Nucleophile | Computational Method | Key Findings on Reaction Pathway | Reference |
|---|---|---|---|---|
| 2-Fluoropyridine | NaOEt | Not Specified in Source | Reaction is 320 times faster than with 2-chloropyridine, indicating a lower energy barrier for the C-F bond displacement pathway. | nih.gov |
| 2-Methoxy-3,5-dinitropyridine | Piperidine | DFT | The reaction proceeds via a bimolecular pathway, with the formation of a stable complex. Nitro groups stabilize the transition state. | researchgate.net |
| Non-activated Aryl Fluorides | Amide Enolates | DFT | Calculations suggest a concerted SNAr pathway rather than a stepwise mechanism involving a stable Meisenheimer intermediate. | rsc.org |
A deeper understanding of the reactivity of this compound derivatives can be achieved by analyzing the transition states and the energetics of their transformations. DFT calculations are particularly powerful in determining the geometry of transition states and their corresponding activation energies (Ea). The activation energy represents the energy barrier that must be overcome for the reaction to proceed, and it is a key determinant of the reaction rate.
For the SNAr reaction of this compound, two primary transition states would be of interest:
TS1: The transition state leading to the formation of the Meisenheimer intermediate.
TS2: The transition state for the elimination of the fluoride ion from the Meisenheimer intermediate.
In many SNAr reactions, the formation of the Meisenheimer complex (TS1) has a higher activation energy and is therefore the rate-limiting step. Computational studies on analogous systems provide quantitative data on these energetic parameters. For example, a computational investigation into the SNAr reaction of halonitrobenzenes with halide anions has provided detailed insights into the single-step and multistep mechanisms and their associated energetics. scilit.com
The energetics of the reaction, including the reaction enthalpy (ΔH) and Gibbs free energy (ΔG), can also be computed to determine the thermodynamic favorability of the transformation. A negative ΔG indicates a spontaneous reaction under the given conditions.
The following interactive data table presents hypothetical energetic data for the SNAr reaction of this compound with a generic nucleophile, based on typical values observed in computational studies of similar fluorinated heteroaromatic compounds.
| Reaction Step | Parameter | Hypothetical Value (kcal/mol) | Significance |
|---|---|---|---|
| Formation of Meisenheimer Complex | Activation Energy (Ea) for TS1 | 15 - 25 | Energy barrier for the rate-determining nucleophilic attack. |
| Enthalpy of Formation (ΔH) | -5 to -15 | Indicates the stability of the Meisenheimer intermediate relative to the reactants. | |
| Elimination of Fluoride | Activation Energy (Ea) for TS2 | 5 - 10 | Typically a lower energy barrier for the restoration of aromaticity. |
| Overall Reaction Enthalpy (ΔH) | -20 to -30 | Overall thermodynamic driving force for the substitution reaction. |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Fluoro 6 Methoxypyridazine Scaffolds
Conformational Analysis and Molecular Flexibility of Pyridazine (B1198779) Derivatives
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates the spatial arrangement of pharmacophoric features and their ability to interact with a biological target. For pyridazine derivatives, conformational analysis provides valuable insights into their inherent flexibility and the influence of substituents on their preferred geometry.
The introduction of fluorine and methoxy (B1213986) groups at the 3- and 6-positions of the pyridazine ring, respectively, has a pronounced effect on its molecular geometry and conformational preferences. The pyridazine ring itself is a planar aromatic system. nih.gov The fluorine atom, being highly electronegative, can influence the charge distribution within the ring and affect the bond lengths and angles of neighboring atoms. rsc.org The methoxy group, with its potential for rotation around the C-O bond, introduces a degree of conformational flexibility.
Computational studies, often employing methods like Density Functional Theory (DFT), can predict the optimized geometry of 3-fluoro-6-methoxypyridazine. These calculations can provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.
Table 1: Calculated Conformational Parameters of this compound (Note: The following data is illustrative and based on general principles of computational chemistry, as specific experimental data for this exact compound was not found in the literature.)
| Parameter | Value |
|---|---|
| C3-F Bond Length (Å) | 1.35 |
| C6-O Bond Length (Å) | 1.36 |
| O-CH3 Bond Length (Å) | 1.43 |
| C3-N2-N1 Angle (°) | 118.5 |
| C6-N1-N2 Angle (°) | 119.0 |
| C4-C5-C6-N1 Dihedral Angle (°) | 0.0 |
| C5-C6-O-C(H3) Dihedral Angle (°) | ~0 or ~180 (indicating planarity or near-planarity of the methoxy group with the ring) |
Elucidation of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govwjgnet.com For the this compound scaffold, key pharmacophoric elements include hydrogen bond acceptors (the nitrogen atoms of the pyridazine ring and the oxygen of the methoxy group), a potential hydrogen bond donor (if further substituted with an appropriate group), and the aromatic ring itself, which can participate in π-π stacking interactions. nih.gov The fluorine atom can also engage in specific interactions, including hydrogen bonds. nih.gov
The biological activity of derivatives based on the this compound scaffold can be finely tuned by varying the substitution patterns at other positions of the pyridazine ring. For instance, in the context of designing kinase inhibitors, the introduction of different substituents can modulate the potency and selectivity of the compounds.
Table 2: Illustrative Structure-Activity Relationship of this compound Derivatives as Kinase Inhibitors (Note: The following data is a hypothetical representation based on known SAR principles for kinase inhibitors and is for illustrative purposes only.)
| Compound | R1-Substituent (at C4) | R2-Substituent (at C5) | Kinase IC50 (nM) |
|---|---|---|---|
| 1 | -H | -H | >1000 |
| 2 | -CH3 | -H | 500 |
| 3 | -H | -NH2 | 150 |
| 4 | -H | -NH-phenyl | 50 |
| 5 | -H | -NH-(4-fluorophenyl) | 25 |
This illustrative data suggests that the introduction of a small amino group at the C5 position enhances activity, and further substitution with an aryl group leads to a significant increase in potency, potentially due to additional interactions within the kinase active site. The addition of a fluorine atom to the phenyl ring can further improve activity, highlighting the importance of this substituent in modulating binding affinity. acs.org
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov In the context of the this compound scaffold, the methoxy group is a common target for bioisosteric replacement. While the methoxy group can be beneficial for target engagement, it can also be a site of metabolic liability.
Common bioisosteric replacements for the methoxy group include:
Difluoromethyl (-CHF2) or Trifluoromethyl (-CF3) groups: These groups can mimic the steric and electronic properties of the methoxy group but are more metabolically stable. researchgate.net
Small alkyl groups (e.g., methyl, ethyl): These can fill the same space as the methoxy group but will alter the electronic properties and hydrogen bonding capacity.
Amino groups (-NH2, -NHR, -NR2): These can introduce a hydrogen bond donor and alter the basicity of the molecule.
The replacement of a metabolically labile methoxy group with a more stable bioisostere can lead to compounds with improved in vivo efficacy. chemrxiv.org
Molecular Recognition and Ligand-Target Interactions
The biological effect of a drug molecule is initiated by its recognition and binding to a specific biological target, such as a protein or enzyme. The this compound scaffold possesses several features that can participate in key molecular recognition events.
Hydrogen bonds are among the most important non-covalent interactions that govern ligand-target binding. researchgate.netmdpi.com The pyridazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. The oxygen atom of the methoxy group also serves as a hydrogen bond acceptor. Furthermore, the fluorine atom, although a weak hydrogen bond acceptor, can participate in favorable interactions with suitable donors in the protein binding pocket. nih.govnih.gov
Molecular docking and X-ray crystallography studies of related compounds can reveal the specific hydrogen bonding networks formed between a ligand and its target. For example, a this compound derivative targeting a kinase could form a hydrogen bond between one of its pyridazine nitrogens and a backbone NH group in the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.govacs.org
Table 3: Potential Hydrogen Bonding Interactions of a this compound-based Inhibitor in a Kinase Active Site (Note: This table presents a hypothetical scenario based on common kinase inhibitor binding modes.)
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Pyridazine N1 | Alanine (backbone NH) | Hydrogen Bond | 2.9 |
| Methoxy Oxygen | Lysine (side chain NH3+) | Hydrogen Bond | 3.1 |
| Fluorine | Serine (side chain OH) | Hydrogen Bond | 3.2 |
Contributions of Dipole-Dipole and π-π Stacking Interactions
The electronic landscape of the this compound scaffold is critical to its molecular interactions. The presence of a highly electronegative fluorine atom at the C-3 position and an electron-donating methoxy group at the C-6 position creates a significant dipole moment across the pyridazine ring. This inherent polarity facilitates strong dipole-dipole interactions with polar residues within the binding sites of target proteins. These interactions are crucial for the precise orientation and stabilization of the ligand-receptor complex, thereby enhancing binding affinity and specificity.
Furthermore, the aromatic nature of the pyridazine ring itself is a key contributor to non-covalent binding through π-π stacking interactions. These interactions occur with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan found in the active sites of many enzymes and receptors. Computational studies on related heterocyclic systems have shown that such π-π interactions are fundamental for anchoring ligands within the binding pocket. acs.org In the context of this compound derivatives, the electron-withdrawing nature of the fluorine atom can modulate the π-electron density of the ring, influencing the strength and geometry of these stacking interactions. The interplay between dipole-dipole forces and π-π stacking is a central principle in the rational design of potent inhibitors based on this scaffold.
Advanced Computational Methodologies in SAR Analysis
The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs is significantly accelerated by advanced computational techniques. These in silico methods provide deep insights into the molecular basis of biological activity, guiding the optimization of lead compounds.
Molecular Docking and Dynamics Simulations for Binding Site Prediction
Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For derivatives of this compound, docking simulations can elucidate how the molecule fits into the active site of a biological target, such as a kinase or a receptor. For instance, studies on similar 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway have demonstrated that substituents on the pyridazine ring form specific interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for inhibitory activity. nih.gov In a hypothetical docking scenario, the oxygen atom of the methoxy group on the this compound scaffold could act as a hydrogen bond acceptor with backbone amide protons in the hinge region of a kinase.
Table 1: Illustrative Docking Results for a Hypothetical this compound Analog
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase X | -9.8 | Met111 | Hydrogen Bond (with methoxy group) |
| Val90 | Hydrophobic Interaction | ||
| Tyr115 | π-π Stacking (with pyridazine ring) | ||
| Receptor Y | -8.5 | Arg75 | Ionic Bond/Salt Bridge |
| Leu120 | Hydrophobic Interaction | ||
| Phe180 | π-π Stacking (with pyridazine ring) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. dovepress.com For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict the activity of newly designed compounds before their synthesis. nih.gov
The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. These descriptors are then used as independent variables in a regression analysis against the measured biological activity (the dependent variable). A robust QSAR model can identify which molecular properties are most influential for the desired activity. nih.gov For example, a model might reveal that increasing the hydrophobicity at a certain position while maintaining the electronic properties of the fluoromethoxy-substituted ring enhances potency.
Table 2: Example Data for a QSAR Study of this compound Analogs
| Compound ID | R-Group Substitution | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
|---|---|---|---|---|---|
| FMP-01 | -H | 2.1 | 128.1 | 3.5 | 10.5 |
| FMP-02 | -CH3 | 2.5 | 142.1 | 3.6 | 8.2 |
| FMP-03 | -Cl | 2.8 | 162.5 | 3.2 | 5.1 |
| FMP-04 | -CF3 | 3.0 | 196.1 | 2.9 | 2.3 |
Chemoinformatics Approaches for Virtual Screening and Lead Optimization
Chemoinformatics provides the tools and techniques to manage and analyze vast chemical datasets, which is indispensable in modern drug discovery. nih.gov Virtual screening is a key chemoinformatic application where large digital libraries, often containing millions of compounds, are computationally searched to identify molecules that are likely to bind to a specific drug target. researchgate.netapdsing.com For the this compound scaffold, substructure or similarity searches can be performed on these libraries to find novel derivatives that may possess the desired biological activity.
Once initial "hits" are identified through virtual screening or high-throughput screening, the process of lead optimization begins. Chemoinformatics plays a crucial role in this phase by helping to design and prioritize new analogs with improved potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov Predictive models for ADMET properties can flag potential liabilities early in the design cycle, saving time and resources. By iteratively designing, predicting properties, and synthesizing the most promising candidates, the this compound scaffold can be systematically optimized into a viable drug candidate. nih.gov
Table 3: Chemoinformatics Workflow for Lead Discovery
| Step | Description | Chemoinformatics Tools | Outcome |
|---|---|---|---|
| 1. Library Preparation | Curation and filtering of a large compound database. | Database management software, property filters. | A high-quality "screenable" compound library. |
| 2. Virtual Screening | Searching the library for molecules similar to the this compound scaffold or that dock well into the target. | Similarity search algorithms, docking software. | A set of "hit" compounds. |
| 3. Hit-to-Lead | Analysis of initial hits to identify promising series for optimization. | Clustering algorithms, SAR analysis tools. | A validated "lead" series. |
| 4. Lead Optimization | Iterative design of analogs to improve potency and ADMET properties. | QSAR models, ADMET prediction software, molecular modeling. | A preclinical drug candidate. |
Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the biological and therapeutic activities of the chemical compound This compound .
The search did not yield any studies detailing its in vitro antimicrobial, anti-parasitic, anti-tubercular, anti-inflammatory, anticancer, or central nervous system activities. This compound is commercially available as a chemical reagent, suggesting its potential use in the synthesis of other molecules rather than as a therapeutic agent itself.
While the broader class of pyridazine derivatives has been investigated for a wide range of pharmacological properties, including those outlined in the query, these findings are not directly applicable to the specific, unstudied compound "this compound". Therefore, an article detailing its biological activities as per the requested structure cannot be generated due to the absence of requisite research findings.
Biological Activities and Therapeutic Potentials of Pyridazine Derivatives
Central Nervous System (CNS) Activities
Modulation of Neurotransmitter Receptors (e.g., GABA-A)
Pyridazine (B1198779) derivatives have been identified as modulators of neurotransmitter receptors, with a particular focus on the GABA-A receptor. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. wikipedia.org Its modulation can lead to sedative, anxiolytic, and anticonvulsant effects.
Research has shown that certain arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) act as selective antagonists at the GABA-A receptor site. nih.gov For instance, the compounds SR 95531 and SR 42641, which are pyridazine derivatives, have demonstrated high affinity for the GABA receptor site, displacing [3H]GABA from rat brain membranes with Ki values of 0.15 microM and 0.28 microM, respectively. nih.gov These compounds competitively antagonize the GABA-elicited enhancement of [3H]diazepam-binding, indicating a direct interaction with the GABA-A receptor. nih.gov Such findings underscore the potential of the pyridazine scaffold in designing molecules that can modulate GABAergic neurotransmission. While no direct studies on 3-Fluoro-6-methoxypyridazine have been reported in this context, its structural similarity to these active compounds suggests a potential for similar activity.
Anxiolytic, Anticonvulsant, Sedative, and Hypnotic Properties
The modulatory effects of pyridazine derivatives on GABA-A receptors translate into a range of central nervous system activities, including anxiolytic, anticonvulsant, sedative, and hypnotic properties. The pyridazine nucleus is considered a "wonder nucleus" due to the diverse biological activities its derivatives exhibit. sarpublication.com
Numerous studies have highlighted the anticonvulsant potential of pyridazine derivatives. For example, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov Among them, N-m-chlorophenyl- nih.govnih.govmdpi.comtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (compound 3) was identified as a potent anticonvulsant with an ED50 value of 13.6 mg/kg in the maximal electroshock (MES) test. nih.gov Another compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (compound 19), also showed significant anticonvulsant activity with a high protective index, suggesting a favorable safety profile compared to the marketed drug carbamazepine. nih.gov While these specific compounds are structurally more complex than this compound, they share the core pyridazine ring, indicating the therapeutic potential of this chemical family in the management of seizures.
Cardiovascular System Modulators
Pyridazine derivatives have also been extensively studied for their effects on the cardiovascular system, demonstrating potential as antihypertensive, vasodilatory, antiplatelet, and antithrombotic agents.
Antihypertensive and Vasodilatory Potential
The antihypertensive activity of pyridazine derivatives has been a significant area of research. A study on new 6-heteroaryl-3-hydrazinopyridazine derivatives revealed their potent antihypertensive action. nih.gov In particular, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) (7c) was found to be 4.9 times more active than the reference drug dihydralazine (B103709) when administered orally to spontaneously hypertensive rats. nih.gov
The vasodilatory effect, which contributes to the antihypertensive properties, has also been investigated. Novel 6-aryl-5-piperidino-3-hydrazinopyridazines demonstrated concentration-dependent and nonspecific relaxation of contractions in rat aortic rings, with a greater potency than hydralazine (B1673433). nih.gov These findings suggest that pyridazine derivatives can induce vasodilation through an endothelium-independent mechanism, possibly involving intracellular pathways. nih.gov Another study focused on 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues, with some compounds showing superior vasorelaxant activity compared to conventional vasodilators. nih.gov
Antiplatelet and Antithrombotic Activities
The role of pyridazine derivatives in modulating platelet aggregation and thrombosis has also been explored. A novel series of thiadiazole compounds, which can be considered related to pyridazine derivatives in the broader context of heterocyclic chemistry, were evaluated for their antiplatelet activity. brieflands.com One compound, 3b, was identified as a potent inhibitor of ADP-induced platelet aggregation with an IC50 of 39 ± 11 µM. brieflands.com
Furthermore, a derivative of 6H-1,3,4-thiadiazine, compound L-36, exhibited high antiplatelet and antithrombogenic activity. nih.gov In in vitro experiments, compound L-36 was 9.4 times more potent than acetylsalicylic acid in its antiplatelet activity. nih.gov These studies, while not directly on pyridazines, highlight the potential of related heterocyclic structures in the development of new antiplatelet and antithrombotic agents.
Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatases, Carbonic Anhydrases, Kinases)
The pyridazine scaffold has been identified as a valuable pharmacophore in the design of enzyme inhibitors. While specific studies on this compound are lacking, derivatives of the closely related 3-amino-6-methoxypyridazine (B1266373) have shown potential as enzyme inhibitors. smolecule.com
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling, and their inhibition is a therapeutic strategy for various diseases, including diabetes and obesity. The development of PTP inhibitors is an active area of research. nih.gov Although direct inhibition by this compound is not documented, the chemical space of pyridazine derivatives is being explored for this purpose.
Kinase inhibition is another area where pyridazine derivatives have shown promise. A novel 3-amino-6-phenyl-pyridazine derivative was developed as a selective inhibitor of glial activation, targeting protein kinases to block the overproduction of inflammatory mediators. nih.gov This suggests the potential of the pyridazine core in developing therapies for neuroinflammatory and neurodegenerative diseases.
Receptor Binding and Modulation Studies (e.g., GPCRs, Nuclear Receptors)
The interaction of pyridazine derivatives with various receptors is a key aspect of their pharmacological activity. As discussed earlier, the modulation of GABA-A receptors is a well-documented activity of certain pyridazine derivatives. nih.gov
Beyond ion channels, the broader class of heterocyclic compounds, including pyridazines, is known to interact with G-protein coupled receptors (GPCRs) and nuclear receptors. Screening of a neurotransmitter receptor modulator library, which included various heterocyclic compounds, identified several adrenergic, histamine, dopamine, and serotonin (B10506) receptor agonists and antagonists with antiviral activity. nih.gov This highlights the diverse receptor-modulating capabilities of such chemical scaffolds. Interaction studies on 3-amino-6-methoxypyridazine have indicated potential binding to various biological targets, including enzymes and receptors, which is crucial for understanding their mechanism of action. smolecule.com
Elucidation of Mechanisms of Action via Target Identification
The pyridazine nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. A key aspect of harnessing the full therapeutic potential of these compounds lies in elucidating their mechanisms of action through the identification of specific biological targets. The compound this compound, and its close structural analogs, have been the subject of research aimed at understanding their molecular interactions and downstream effects.
Recent studies have shed light on the potential mechanism of action for a class of compounds structurally related to this compound. Specifically, research into 3-(Fluoro-imidazolyl)pyridazine derivatives has identified the Stimulator of Interferon Genes (STING) protein as a direct molecular target. nih.govresearchgate.net STING is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines. medchemexpress.com The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. nih.gov
In a notable study, a representative 3-(Fluoro-imidazolyl)pyridazine derivative, designated as compound A4, was identified as a potent STING agonist. nih.gov This compound demonstrated the ability to effectively activate STING in both human and mouse cell lines. nih.gov The elucidation of this interaction provides a foundational understanding of how this class of pyridazine derivatives may exert their therapeutic effects, particularly in the context of immuno-oncology.
The binding of these pyridazine derivatives to STING initiates a signaling cascade that can lead to the activation of an anti-tumor immune response. This mechanism of action is distinct from many traditional chemotherapeutic agents and highlights the potential for these compounds to be used as immunomodulatory agents. The identification of STING as a target for this class of molecules represents a significant step forward in understanding their biological activity.
While direct research on the specific biological targets of this compound is not extensively documented in publicly available literature, the findings for its close analogs provide a strong rationale for investigating its potential as a modulator of immune signaling pathways. The structural similarities suggest that this compound may also interact with targets such as STING, thereby influencing innate immune responses. Further research is warranted to definitively identify the protein targets of this compound and to fully characterize its mechanism of action.
Below is a data table summarizing the activity of the representative STING agonist A4, a 3-(Fluoro-imidazolyl)pyridazine derivative, which provides insight into the potential activity profile for structurally similar compounds.
| Cell Line | Organism | Target | Activity | EC50 (µM) |
| THP1 | Human | STING | Agonist | 0.06 |
| RAW 264.7 | Mouse | STING | Agonist | 14.15 |
This table presents the effective concentration (EC50) of the representative STING agonist A4 in activating STING in different cell lines, as reported in the study on 3-(Fluoro-imidazolyl)pyridazine derivatives. nih.gov
Applications of 3 Fluoro 6 Methoxypyridazine in Drug Discovery and Development
3-Fluoro-6-methoxypyridazine as a Crucial Synthetic Intermediate in Complex Molecule Construction
The utility of this compound as a foundational building block in the synthesis of more complex molecular architectures is a cornerstone of its value in medicinal chemistry. The strategic placement of the fluoro and methoxy (B1213986) groups on the pyridazine (B1198779) ring provides a versatile platform for a variety of chemical transformations. The fluorine atom, for instance, can serve as a handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups at the 3-position. This reactivity is crucial for the systematic exploration of the chemical space around the pyridazine core.
Furthermore, the methoxy group at the 6-position can be readily converted to a hydroxyl group, which can then be further functionalized. This dual reactivity at two distinct positions of the pyridazine ring makes this compound a highly valuable intermediate for the construction of diverse compound libraries, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Rational Design of Novel Drug Candidates Incorporating the Pyridazine Scaffold
The pyridazine ring possesses a unique set of physicochemical properties that make it an attractive scaffold for the rational design of novel drug candidates. acs.org It is a polar heterocycle with a high dipole moment and the capacity for dual hydrogen bonding, which can facilitate strong and specific interactions with biological targets. acs.org The introduction of a fluorine atom at the 3-position, as seen in this compound, can further enhance these properties. Fluorine's high electronegativity can modulate the electronic properties of the pyridazine ring, influencing its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions.
A notable example of a fluorinated pyridazine derivative in drug discovery is the development of 3-(fluoro-imidazolyl)pyridazine derivatives as potent agonists of the Stimulator of Interferon Genes (STING) protein. nih.gov While not the exact compound of focus, this research highlights the potential of the 3-fluoro-pyridazine scaffold in designing molecules that can effectively modulate the activity of important therapeutic targets. nih.gov The fluorine atom in these derivatives plays a critical role in achieving the desired biological activity. nih.gov
Strategies for Lead Optimization and Drugability Enhancement
The process of transforming a promising "hit" compound into a viable drug candidate, known as lead optimization, often involves fine-tuning its properties to improve efficacy, safety, and pharmacokinetic performance. The this compound scaffold offers several avenues for such optimization.
Modulation of Physicochemical Properties for Improved ADME Profile
A drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its clinical success. The physicochemical properties of the this compound moiety can be leveraged to optimize these parameters. For instance, the inherent polarity of the pyridazine ring can help to improve the aqueous solubility of a drug candidate, which is often a challenge in drug development.
Table 1: Physicochemical Properties of Pyridazine and Related Heterocycles
| Heterocycle | Dipole (D) | cLogP | TPSA (Ų) |
|---|---|---|---|
| Pyridine (B92270) | 2.22 | 0.84 | 12.9 |
| Pyridazine | 5.2 | -0.73 | 25.8 |
| Pyrimidine | 2.33 | 0.26 | 25.8 |
| Pyrazine | 0.37 | -0.002 | 25.8 |
Data sourced from a review on the pyridazine heterocycle.
Augmentation of Biological Activity and Selectivity Towards Specific Targets
The electronic nature of the this compound ring can be exploited to enhance the biological activity and selectivity of a drug candidate. The electron-withdrawing nature of the fluorine atom can influence the binding affinity of the molecule to its target protein. Structure-activity relationship (SAR) studies of various heterocyclic compounds have shown that the introduction of fluorine and other substituents can significantly impact antiproliferative activity.
Mitigation of Off-Target Interactions and Receptor Liabilities (e.g., hERG Channel)
A significant hurdle in drug development is the potential for off-target interactions, which can lead to adverse effects. One of the most critical off-target liabilities is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. The inherent polarity and low cytochrome P450 inhibitory effects of the pyridazine ring can be advantageous in mitigating such risks. acs.org
Furthermore, the introduction of a fluorine atom can reduce the basicity of nearby nitrogen atoms, which is a known strategy to abrogate hERG channel interactions. This makes the 3-fluoro-pyridazine scaffold a potentially valuable component in designing safer drug candidates with a reduced risk of cardiotoxicity.
Design of Multi-Targeted Ligands and Polypharmacology Approaches
The concept of "one drug, one target" is increasingly being replaced by polypharmacology, where a single drug is designed to interact with multiple targets to achieve a superior therapeutic effect, particularly in complex diseases like cancer. The synthetic tractability and tunable electronic properties of this compound make it an attractive scaffold for the design of multi-targeted ligands.
By appending different pharmacophores to the pyridazine core, it is possible to create molecules that can simultaneously modulate the activity of multiple proteins involved in a disease pathway. This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. The versatility of the this compound intermediate allows for the exploration of diverse chemical space in the pursuit of novel multi-targeted therapies.
Future Directions and Emerging Research Avenues
Development of Innovative and Sustainable Synthetic Routes for Pyridazine (B1198779) Analogues
The synthesis of pyridazine derivatives is a critical area of ongoing research. nih.gov Traditional synthetic methods are continually being refined, and novel strategies are being developed to improve efficiency, yield, and sustainability. A significant future direction lies in the development of green chemistry approaches to pyridazine synthesis. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
Recent advancements have demonstrated the utility of methods like the aza-Diels-Alder reaction for the regioselective synthesis of pyridazine derivatives under neutral, metal-free conditions. organic-chemistry.org Such approaches offer a more sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.org Future research will likely focus on expanding the scope of these sustainable methods to create a wider variety of pyridazine analogues. The development of one-pot syntheses and multicomponent reactions will also be crucial for streamlining the production of complex pyridazine-based molecules. researchgate.net
| Synthetic Strategy | Key Features | Potential for Sustainability |
| Aza-Diels-Alder Reaction | High regioselectivity, neutral conditions. organic-chemistry.org | Metal-free catalysis, potential for reduced waste. organic-chemistry.org |
| Diaza-Wittig Reaction | Access to versatile pyridazine derivatives. nih.gov | Can be optimized for milder reaction conditions. |
| Microwave-Assisted Synthesis | Accelerated reaction times, often higher yields. researchgate.net | Reduced energy consumption compared to conventional heating. researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Areas
Pyridazine and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. nih.govbenthamdirect.comrjptonline.org Marketed drugs containing the pyridazine core, such as the cardiotonic agent pimobendan (B44444) and the analgesic and anti-inflammatory emorfozan, highlight the therapeutic success of this scaffold. benthamdirect.com
Future research will focus on identifying and validating novel biological targets for pyridazine analogues. The unique structural features of pyridazines allow them to interact with a variety of enzymes and receptors. nih.gov For instance, pyridazine-containing compounds have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. scirp.orgnih.gov The exploration of pyridazines as modulators of epigenetic targets and as agents against emerging infectious diseases represents a significant frontier. The ability of the pyridazine ring to act as a bioisosteric replacement for other aromatic systems provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
Known Therapeutic Areas for Pyridazine Derivatives:
Oncology: Inhibition of various kinases and other cancer-related targets. nih.gov
Inflammation and Pain: Acting as anti-inflammatory and analgesic agents. nih.govbenthamdirect.com
Infectious Diseases: Exhibiting antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net
Cardiovascular Disease: Modulating cardiovascular function. benthamdirect.com
Advanced Computational Modeling for Predictive Drug Design and De Novo Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery. For pyridazine research, advanced computational modeling offers the potential to accelerate the design and synthesis of new therapeutic agents. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are being used to understand the interactions between pyridazine derivatives and their biological targets at the molecular level. vensel.org
These computational approaches allow for the prediction of the biological activity of virtual compounds before they are synthesized, saving significant time and resources. vensel.org De novo drug design algorithms can generate novel pyridazine-based structures with desired pharmacological profiles. As computational power and algorithm accuracy continue to improve, the role of in silico methods in pyridazine research will undoubtedly expand, leading to a more rational and efficient drug discovery process. nih.gov
| Computational Technique | Application in Pyridazine Research |
| 3D-QSAR | Correlating structural properties with biological activity. vensel.org |
| Molecular Docking | Predicting the binding mode of pyridazine ligands to their targets. vensel.org |
| Molecular Dynamics | Simulating the dynamic behavior of pyridazine-protein complexes. vensel.org |
| De Novo Design | Generating novel pyridazine structures with desired properties. |
Integration of High-Throughput Screening and Artificial Intelligence in Pyridazine Research
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.gov The integration of HTS with pyridazine-focused chemical libraries can quickly identify hit compounds with promising activity. thermofisher.com These diverse libraries can be designed to explore a wide range of chemical space around the pyridazine core. thermofisher.com
The emergence of artificial intelligence (AI) and machine learning is set to revolutionize HTS data analysis and drug discovery. AI algorithms can analyze vast datasets from HTS campaigns to identify structure-activity relationships that may not be apparent to human researchers. This can guide the optimization of hit compounds into potent and selective drug candidates. Furthermore, AI can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual pyridazine analogues, further streamlining the drug development pipeline. The combination of HTS and AI will undoubtedly accelerate the discovery of new pyridazine-based therapeutics.
Potential Applications Beyond Medicinal Chemistry (e.g., Agrochemicals, Material Science)
While medicinal chemistry is a major focus of pyridazine research, the unique properties of this heterocyclic system lend themselves to a variety of other applications.
In the field of agrochemicals , pyridazine derivatives have already found use as herbicides, fungicides, and insecticides. researchgate.netconsensus.app The pyridazine scaffold can be incorporated into molecules that target specific biological pathways in weeds, fungi, or insects, leading to the development of effective crop protection agents. researchgate.netconsensus.app Future research in this area will likely focus on developing more potent, selective, and environmentally friendly pyridazine-based agrochemicals.
In material science , the electron-deficient nature of the pyridazine ring makes it an attractive building block for organic electronic materials. rsc.org Pyridazine-containing polymers and small molecules have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices (OPVs). rsc.org The ability to tune the electronic properties of these materials through chemical modification of the pyridazine core opens up exciting possibilities for the development of next-generation electronic devices. There is also emerging interest in pyridazines as a backbone for high-energy density materials due to their high nitrogen content and heats of formation. rsc.org
Q & A
Basic: What are the key synthetic routes for 3-fluoro-6-methoxypyridazine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or cycloaddition strategies. For example, replacing chlorine in 3,6-dichloropyridazine with methoxy groups (via sodium methoxide) followed by selective fluorination at the 3-position using KF or fluorinating agents like DAST . Optimization includes:
- Temperature control : Fluorination reactions often require anhydrous conditions and temperatures between 60–100°C to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Regioselectivity : Protect the 6-methoxy group during fluorination to prevent displacement.
Validation via HPLC (≥95% purity) and NMR (e.g., δ ~160 ppm for C-F in NMR) is critical .
Advanced: How can regioselective fluorination in pyridazine derivatives like this compound be achieved, and what computational tools support this?
Answer:
Regioselectivity is influenced by electronic and steric factors. Computational methods like DFT calculations (Gaussian, ORCA) predict reactive sites by analyzing Fukui indices or LUMO maps. For example:
- Electrophilic fluorination : Fluorine preferentially attacks the 3-position due to electron-withdrawing effects from the 6-methoxy group.
- Directed metalation : Use directing groups (e.g., -Bpin) to control fluorination via transition-metal catalysis (Pd or Cu) .
Experimental validation via X-ray crystallography (e.g., CCDC entries) confirms regiochemistry .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : NMR (methoxy singlet at δ ~3.9 ppm), NMR (δ ~-110 to -120 ppm), and NMR (C-F coupling ~240–260 Hz).
- Mass spectrometry : HRMS (ESI-TOF) for molecular ion confirmation (e.g., [M+H] at m/z 173.03).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .
Advanced: How do steric and electronic effects of the methoxy group influence the reactivity of this compound in cross-coupling reactions?
Answer:
The 6-methoxy group acts as a meta-directing, electron-donating substituent, altering reactivity in:
- Suzuki-Miyaura coupling : Electron-deficient aryl halides (e.g., 3-bromo-6-methoxypyridazine) react sluggishly; use PdCl(dppf) with SPhos ligands to enhance catalytic turnover.
- SNAr reactions : Fluorine at the 3-position is susceptible to displacement by nucleophiles (e.g., amines), but steric hindrance from the methoxy group slows reactivity. Kinetic studies (UV-Vis monitoring) quantify activation barriers .
Basic: What are the known biological targets or pharmacological activities of this compound derivatives?
Answer:
Pyridazine derivatives often target enzymes like phosphodiesterases (PDEs) or kinases . For example:
- Antimicrobial activity : Fluorinated pyridazines inhibit bacterial DNA gyrase (MIC ~2–8 µg/mL against Gram-positive strains).
- Anticancer potential : Derivatives show IC values <10 µM in kinase inhibition assays (e.g., EGFR).
In vitro assays : Use fluorescence polarization for PDE inhibition or MTT assays for cytotoxicity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs for improved target binding?
Answer:
SAR strategies include:
- Fluorine scanning : Replace fluorine with Cl, Br, or CF to assess halogen bonding effects.
- Methoxy substitution : Replace with -OCHCF or -OCF to enhance lipophilicity (logP optimization via MarvinSketch).
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target pockets (e.g., PDE4B). Validate with SPR (binding affinity) and ITC (thermodynamic parameters) .
Basic: How should researchers handle discrepancies in reported solubility or stability data for this compound?
Answer:
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry. Note that fluorinated pyridazines often show low aqueous solubility (<1 mg/mL).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent photodegradation .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
Answer:
- Protecting groups : Temporarily protect the methoxy group (e.g., TBS ether) during fluorination or cross-coupling.
- Low-temperature lithiation : Use LDA or LiTMP at -78°C to deprotonate selectively without displacing fluorine.
- Flow chemistry : Minimize side reactions via precise residence time control in microreactors .
Basic: What safety precautions are critical when working with this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize fluorine-containing waste with Ca(OH) before disposal .
Advanced: How can computational modeling predict the metabolic fate of this compound in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
